1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone
Description
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is an aromatic ketone derivative characterized by a phenyl ring substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 4, 5, and 2, respectively. The acetyl group (ethanone) is attached to the benzene ring, contributing to its reactivity in nucleophilic additions and condensations.
Properties
IUPAC Name |
1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBYVYREBGZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Chloro-2-fluorobenzoic Acid
The synthesis often begins with bromination of 4-chloro-2-fluorobenzoic acid, a commercially available precursor. In a representative protocol, the substrate is treated with bromine (1.07 mol) in glacial acetic acid under catalytic Silver Nitrate (588 mmol) at ambient temperature for 16 hours. This regioselective bromination introduces a bromine atom at the 5-position, yielding 5-bromo-4-chloro-2-fluorobenzoic acid with 85% efficiency. The reaction’s selectivity is attributed to the directing effects of the chloro and fluoro substituents, which prevent para-bromination.
Table 1: Bromination Reaction Conditions
Nitration and Acylative Chlorination
Following bromination, the intermediate undergoes nitration. While direct nitration of brominated aromatics is challenging due to steric hindrance, acylative chlorination using thionyl chloride converts the carboxylic acid to an acyl chloride. This reactive intermediate is then coupled with N,O-dimethylhydroxylamine hydrochloride to form 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide, a stable precursor for subsequent methyl Grignard reactions.
Methyl Grignard-Mediated Ketone Formation
Reaction Mechanism
The final step involves treating 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide with methyl magnesium bromide (1M in diethyl ether) under anhydrous tetrahydrofuran at 0°C. The Grignard reagent cleaves the amide bond, generating the target ketone with 95% yield. This method circumvents traditional Friedel-Crafts acylation, which often produces regioisomers due to competing electrophilic aromatic substitution pathways.
Table 2: Grignard Reaction Parameters
| Parameter | Value |
|---|---|
| Grignard reagent | Methyl magnesium bromide (1M) |
| Solvent | Anhydrous tetrahydrofuran |
| Temperature | 0°C → ambient |
| Reaction time | 2 hours |
| Yield | 95% |
Alternative Nitration-Bromination Pathways
Low-Temperature Nitration
A patent-pending method employs nitration of 3-fluoroacetophenone at -15°C to -5°C for 2–5 hours, followed by bromination. This approach minimizes side reactions such as oxidative decomposition, achieving 70–75% yield for intermediates. However, the requirement for cryogenic conditions complicates industrial scalability.
Reductive Iodination
Post-nitration, reduction with sodium borohydride (0.3–2.0 molar equivalents) in tetrahydrofuran/methanol converts ketones to secondary alcohols, which are iodinated using triphenylphosphine and iodine. While this route introduces functional group versatility, it adds two extra steps, reducing overall atom economy.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Scalability | By-Products |
|---|---|---|---|
| Bromination-Nitration | 85–95% | High | None |
| Low-Temperature Nitration | 70–75% | Moderate | Isomers |
| Reductive Iodination | 60–65% | Low | Over-reduction |
The bromination-nitration-Grignard sequence emerges as the most efficient, combining high yields with minimal purification requirements. In contrast, low-temperature nitration suffers from isomer formation (e.g., 3-bromo vs. 5-bromo products), necessitating chromatographic separation.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Large-scale production of 1-(4-bromo-5-fluoro-2-nitrophenyl)ethanone requires solvent recycling systems, particularly for tetrahydrofuran and ethyl acetate, which account for 80% of process waste. Silver Nitrate recovery remains a challenge due to its conversion to silver bromide during bromination.
Analytical Characterization
Spectroscopic Confirmation
Successful synthesis is verified via:
-
1H-NMR : A singlet at δ 2.6 ppm confirms the acetyl group, while aromatic protons appear as doublets (δ 7.3–8.1 ppm) with coupling constants reflecting ortho-fluoro interactions.
-
Mass spectrometry : Molecular ion clusters at m/z 295.8, 297.8, and 299.8 correspond to isotopic patterns of bromine and chlorine .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Bromo-5-fluoro-2-amino-phenyl)-ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Bromo-5-fluoro-2-nitro-phenyl)acetic acid.
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s unique substitution pattern distinguishes it from other ethanone derivatives. Key comparisons include:
Key Observations :
- Nitro Group Impact: The presence of NO₂ at position 2 in the target compound enhances electron withdrawal, making the ring more susceptible to nucleophilic attack compared to analogs with methoxy or hydroxyl groups .
Reactivity Comparison :
- The target compound’s nitro group may hinder further electrophilic substitution but facilitate reduction reactions (e.g., NO₂ → NH₂) for derivative synthesis.
- In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)ethanone) undergo demethylation or oxidation more readily .
Physicochemical Properties
Substituent positions and types significantly influence physical properties:
Solubility: The nitro group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs .
Biological Activity
1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique arrangement of halogen and nitro substituents that may influence its interaction with biological targets, making it a candidate for further investigation in various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Bromine (Br) and Fluorine (F) : Halogen substituents that can enhance biological activity through electronic effects.
- Nitro Group (NO₂) : Known for its ability to be reduced to form reactive intermediates.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
These findings suggest that the compound possesses significant potential as an antimicrobial agent, warranting further exploration in drug development.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may interfere with cancer cell proliferation by targeting specific cellular pathways. For instance, it has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspases or inhibition of topoisomerase II enzymes.
Case Study: Anticancer Efficacy
In a study involving T-24 bladder cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound was observed to arrest the cell cycle at the S phase, indicating its potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects is complex and multifaceted:
- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form an amino group, generating reactive intermediates that may interact with DNA or proteins.
- Halogen Effects : The bromine and fluorine atoms can influence the compound's binding affinity to biological targets, enhancing its efficacy.
- Enzyme Interaction : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases, leading to disrupted cellular function and apoptosis.
Research Applications
This compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its derivatives are being explored for:
- Development of new antimicrobial agents.
- Creation of anticancer therapeutics.
- Investigation as potential pharmacophores in drug design.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-Bromo-5-fluoro-2-nitro-phenyl)-ethanone?
Methodological Answer:
The compound can be synthesized via sequential electrophilic substitution reactions. A typical approach involves:
Nitration : Introduce the nitro group at the ortho position to the acetyl group on a bromo-fluoro-substituted benzene precursor.
Halogenation : Bromine and fluorine substituents are often introduced using directed ortho-metalation (DoM) strategies or halogen exchange reactions.
Acetylation : Friedel-Crafts acylation may be employed if the acetyl group is not already present.
Key considerations include controlling regioselectivity to avoid over-nitration and ensuring compatibility of functional groups (e.g., nitro groups can deactivate the ring). Literature methods for analogous compounds (e.g., 1-(2-amino-5-fluorophenyl)ethanone) suggest using palladium catalysts or protecting groups to stabilize reactive intermediates .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for signals corresponding to the acetyl group (singlet at ~2.6 ppm) and aromatic protons. The bromo and nitro substituents deshield adjacent protons, causing distinct splitting patterns. For example, the proton para to the nitro group may appear as a doublet due to coupling with fluorine .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~200 ppm. Aromatic carbons adjacent to electron-withdrawing groups (NO₂, Br) show upfield shifts.
- IR : Strong absorption at ~1680–1700 cm⁻¹ confirms the ketone (C=O). Nitro groups exhibit symmetric/asymmetric stretching at ~1520 and 1350 cm⁻¹ .
- MS : The molecular ion peak ([M]⁺) should match the molecular weight (C₈H₅BrFNO₃ = 274.94 g/mol). Fragmentation patterns may include loss of Br (∼79/81 Da) or NO₂ (∼46 Da) .
Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Electrophilic Aromatic Substitution (EAS) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group directs incoming electrophiles to meta positions, while bromine and fluorine influence ortho/para selectivity .
Transition States : Simulate energy barriers for competing pathways (e.g., nitration vs. bromination).
Solvent Effects : Use Polarizable Continuum Models (PCM) to assess solvent polarity’s impact on reaction rates.
Validation requires comparison with experimental yields (e.g., HPLC or GC-MS data) .
Advanced: How to resolve contradictions in crystallographic data for nitro-substituted aryl ketones?
Methodological Answer:
Contradictions may arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters bond angles. Use SHELX for structure refinement .
- Disorder : Nitro groups often exhibit rotational disorder. Apply restraints during refinement or collect data at low temperatures (e.g., 100 K) to minimize thermal motion .
- Twinned Crystals : Use the TWINABS tool in SHELX to deconvolute overlapping reflections .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent decomposition.
- Spill Management : Neutralize with a 10% sodium bicarbonate solution and adsorb with vermiculite .
Advanced: How can the nitro group be selectively reduced without affecting bromine or fluorine?
Methodological Answer:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol. Monitor reaction progress via TLC to avoid over-reduction to amines .
- Chemoselective Agents : Sodium hydrosulfite (Na₂S₂O₄) selectively reduces nitro groups to amines in aqueous basic conditions.
- Kinetic Control : Lower temperatures (0–5°C) slow competing dehalogenation reactions .
Advanced: What strategies optimize HPLC separation of structurally similar derivatives?
Methodological Answer:
- Column Choice : Use a C18 column with a pore size <100 Å for nitroaromatics.
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry.
- Gradient Elution : Ramp from 50% to 90% organic phase over 20 minutes.
- Detection : UV-Vis at 254 nm (nitro group absorption) or MS for ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
